molecular formula C7H16ClNO B12306196 2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride

2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride

Cat. No.: B12306196
M. Wt: 165.66 g/mol
InChI Key: QGPQAKYAFGMLNO-UHFFFAOYSA-N
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Description

2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amine group and an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride typically involves the reaction of 4-penten-1-ol with ethylene oxide to form 2-(Pent-4-en-1-yloxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(Pent-4-en-1-yloxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. The compound’s ether linkage also contributes to its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-amine: Similar structure but contains a triple bond instead of an ether linkage.

    2-(Pent-4-en-1-yloxy)ethanol: Lacks the amine group and is an intermediate in the synthesis of 2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride.

Uniqueness

This compound is unique due to its combination of an amine group and an ether linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-pent-4-enoxyethanamine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-3-4-6-9-7-5-8;/h2H,1,3-8H2;1H

InChI Key

QGPQAKYAFGMLNO-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOCCN.Cl

Origin of Product

United States

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